Evidence 1: Superior Fasting Plasma Glucose Reduction Versus Sitagliptin in Head-to-Head Trial
In a randomized, open-label, active-controlled crossover study of 99 patients with T2DM on stable metformin therapy, vildagliptin demonstrated statistically superior reduction in fasting plasma glucose (FPG) compared to sitagliptin after 14 days of treatment . This differentiation supports vildagliptin as a preferred option when robust fasting glycemic control is a prioritized endpoint.
| Evidence Dimension | Reduction in Fasting Plasma Glucose (FPG) |
|---|---|
| Target Compound Data | –21.9 mg/dL (SD 27.0) |
| Comparator Or Baseline | Sitagliptin: –14.5 mg/dL (SD 23.0) |
| Quantified Difference | Absolute difference: –7.4 mg/dL; p = 0.0196 |
| Conditions | 14-day crossover; patients on stable metformin (1000–2000 mg/day); Vildagliptin/Metformin 50/100 mg bid vs. Sitagliptin/Metformin 50/100 mg bid |
Why This Matters
This quantifiable superiority in FPG reduction provides a clear, evidence-based justification for selecting vildagliptin over sitagliptin when achieving optimal fasting glucose control is a primary therapeutic goal.
